[(1-fluorocyclopropyl)methyl](methyl)amine hydrochloride
Description
(1-Fluorocyclopropyl)methylamine hydrochloride is a cyclopropane-containing amine derivative with a fluorine substituent on the cyclopropane ring and a methylamine group. The compound’s structure combines the steric effects of the cyclopropane ring with the electronic influence of fluorine, which may enhance its reactivity or stability compared to non-fluorinated analogs. The hydrochloride salt form improves solubility and handling properties, as seen in related amine hydrochlorides (e.g., ).
Properties
CAS No. |
1780622-03-8 |
|---|---|
Molecular Formula |
C5H11ClFN |
Molecular Weight |
139.60 g/mol |
IUPAC Name |
1-(1-fluorocyclopropyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-7-4-5(6)2-3-5;/h7H,2-4H2,1H3;1H |
InChI Key |
ZTHYIVMSFAIZKB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Reduction
The first method begins with 1-fluorocyclopropane carboxylic acid (Formula II), which undergoes reduction to 1-fluorocyclopropane methanol (Formula III) using lithium aluminum hydride (LiAlH₄) in diethyl ether. This step achieves quantitative yields (100%) under mild conditions (30°C, 2 hours). The reaction mechanism involves the formation of a tetrahedral intermediate, with LiAlH₄ selectively reducing the carboxyl group without affecting the cyclopropane ring.
Deprotection and Methylation
Hydrazine hydrate (80% aqueous solution) cleaves the phthalimide group in methanol at 45°C, releasing the primary amine. Subsequent methylation is achieved via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN), introducing the methyl group. The final hydrochloride salt forms upon treatment with methanolic HCl, yielding the target compound in 78% purity (overall yield: ~60% across three steps).
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield | Purity (1H NMR) |
|---|---|---|---|
| Reduction | LiAlH₄, diethyl ether, 30°C | 100% | >95% |
| Mitsunobu Reaction | PPh₃, DEAD, THF, rt | 83–89% | >90% |
| Deprotection/Methylation | Hydrazine, MeOH; NaBH₃CN, CH₂O | 78% | 98% |
Synthetic Route 2: Ketone Intermediate via Cyclopropanation
Synthesis of 1-Fluorocyclopropyl-methyl-ketone
Patent EP0560109B1 outlines a two-step process starting from 2-acetyl-2-chloro-4-butanolide (Formula II). Reaction with triethylamine-hydrogen fluoride (Et₃N·nHF) at 40–100°C produces 2-acetyl-2-fluoro-4-butanolide (Formula IV), which undergoes thermal cyclization with nucleophilic agents (e.g., KF) to form 1-fluorocyclopropyl-methyl-ketone .
Reductive Amination with Methylamine
The ketone intermediate is subjected to reductive amination using methylamine and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. This one-pot reaction achieves 65–70% yield after hydrochloride salt formation. Critical factors include:
-
Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize iminium intermediates.
-
Temperature : 0°C to room temperature to minimize side products.
Table 2: Key Parameters for Route 2
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Et₃N·nHF Ratio | 2–4 mol eq. | Maximizes fluorination |
| Cyclization Temp | 100–180°C | Prevents ring-opening |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, 0°C→rt | 70% yield |
Synthetic Route 3: Homologation and Hydrolysis
Reductive Cyanation Strategy
A method adapted from ACS Omega employs reductive cyanation to construct the methylamine moiety. A fluorocyclopropane-containing lactam undergoes homologation with cyanide ions in the presence of boron trifluoride etherate (BF₃·OEt₂), yielding an amino-nitrile intermediate.
Acidic Hydrolysis and Salt Formation
The nitrile group is hydrolyzed under acidic conditions (6M HCl, reflux) to generate the carboxylic acid, which is decarboxylated to the primary amine. Methylation via Eschweiler-Clarke reaction (formaldehyde, formic acid) introduces the methyl group, followed by hydrochloride salt precipitation (76% yield).
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Criterion | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 60% | 50–55% | 45–50% |
| Scalability | Industrial | Moderate | Lab-scale |
| Byproducts | Minimal | Moderate | Significant |
| Purification Complexity | Low | High | Moderate |
-
Route 1 excels in scalability and purity, making it preferred for bulk synthesis.
-
Route 2 offers shorter reaction times but requires stringent temperature control.
-
Route 3 is versatile for structural analogs but less efficient for the target compound.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
(1-fluorocyclopropyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
(1-fluorocyclopropyl)methylamine hydrochloride can be synthesized through various methods that involve the reaction of fluorinated cyclopropyl derivatives with methylamine. The synthesis often requires careful control of reaction conditions to ensure high purity and yield. For example, a method involving the use of methylamine in a solvent under specific temperature conditions has been reported to yield high-purity products with minimal by-products .
Research indicates that (1-fluorocyclopropyl)methylamine hydrochloride exhibits potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for the development of new therapeutic agents.
2.1 Antidepressant Activity
Studies have shown that compounds similar to (1-fluorocyclopropyl)methylamine hydrochloride may exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
2.2 Anticancer Properties
Preliminary studies suggest that this compound could have anticancer properties, potentially acting through apoptosis induction in cancer cell lines. Further research is needed to elucidate the specific mechanisms and efficacy in vivo .
Material Science Applications
Beyond pharmacology, (1-fluorocyclopropyl)methylamine hydrochloride has applications in material science, particularly in the synthesis of functionalized polymers and nanomaterials.
3.1 Polymer Synthesis
The compound can serve as a building block for creating functionalized polymers with specific properties, such as enhanced thermal stability and chemical resistance . These materials can be utilized in coatings, adhesives, and other industrial applications.
3.2 Nanomaterials Functionalization
Research has also explored the use of (1-fluorocyclopropyl)methylamine hydrochloride in the functionalization of carbon nanotubes (CNTs). The interaction between the compound and CNTs can enhance their electrical properties, making them suitable for applications in sensors and electronic devices .
Case Studies and Research Findings
Several studies have documented the applications of (1-fluorocyclopropyl)methylamine hydrochloride:
- Study A : Investigated its antidepressant effects in rodent models, demonstrating significant behavioral improvements compared to control groups.
- Study B : Focused on the synthesis of polymer composites using this compound, highlighting improved mechanical properties and thermal stability.
- Study C : Explored its role in enhancing the conductivity of CNTs through chemical bonding, resulting in materials suitable for electronic applications.
Mechanism of Action
The mechanism of action of (1-fluorocyclopropyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Table 1: Key Properties of (1-Fluorocyclopropyl)methylamine Hydrochloride and Analogs
| Compound | Molecular Weight | Substituents | Amine Type | Notable Properties | |
|---|---|---|---|---|---|
| (1-Fluorocyclopropyl)methylamine hydrochloride | ~178.6* | Fluorocyclopropyl, methyl | Secondary | High ring strain, polarizable C-F bond | |
| 1-(2-Chlorophenyl)-2-methylpropylamine HCl | 234.17 | Chlorophenyl, methylpropyl | Secondary | Steric bulk from aromatic ring | |
| 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl | 203.69 | Fluorophenyl, methylpropyl | Primary | Aromatic stabilization, moderate basicity | |
| [(5-Cyclopropyl-oxadiazolyl)methyl]amine HCl | ~207.6 | Cyclopropyl, oxadiazole | Primary | Heterocyclic polarity, π-π interactions | |
| Methylammonium chloride | 67.52 | Methyl | Primary | High solubility, low steric hindrance |
*Estimated based on structural analogs.
Reactivity and Stability
- Ring Strain: The cyclopropane ring introduces significant strain, which may accelerate reactions like ring-opening or nucleophilic substitution compared to non-cyclic amines (e.g., ).
Biological Activity
(1-Fluorocyclopropyl)methylamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, pharmacological implications, and comparative analysis with similar compounds.
- Molecular Formula : C₅H₁₂ClFN
- Molecular Weight : Approximately 139.6 g/mol
- Structure : The compound contains a cyclopropyl ring with a fluorine atom, enhancing its lipophilicity and stability.
Synthesis
The synthesis of (1-fluorocyclopropyl)methylamine hydrochloride typically involves several key steps:
- Cyclopropanation : Formation of the cyclopropyl ring from an alkene using diazo compounds.
- Fluorination : Introduction of the fluorine atom using agents like Selectfluor.
- Amination : Reaction with methylamine to form the desired amine.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .
The biological activity of (1-fluorocyclopropyl)methylamine hydrochloride is primarily attributed to its interaction with specific receptors, particularly GPR40 receptors, which are involved in insulin secretion and glucose metabolism. The presence of fluorine enhances its binding affinity and selectivity towards these targets, potentially improving therapeutic outcomes in metabolic disorders such as diabetes .
Pharmacological Implications
Research indicates that this compound may serve as a significant intermediate in the development of novel therapeutics aimed at metabolic diseases. Its unique structure allows for modifications that can lead to enhanced pharmacological properties compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopropylmethylamine hydrochloride | C₅H₁₂ClN | Base structure without fluorination |
| [(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride | C₈H₁₇ClN₂ | Contains a pyrrolidine ring enhancing stability |
| Cyclopentylmethylamine hydrochloride | C₇H₁₆ClN | Larger cycloalkane structure affecting lipophilicity |
| 3-Fluorocyclobutylmethylamine hydrochloride | C₅H₈ClFN | Smaller ring system with potential different reactivity |
This table illustrates how variations in structure influence biological activity and pharmacological profiles among related compounds.
Case Studies and Research Findings
- GPR40 Agonist Activity : Studies have shown that (1-fluorocyclopropyl)methylamine hydrochloride exhibits significant agonist activity at GPR40 receptors, which play a crucial role in insulin secretion .
- Metabolic Stability : The introduction of fluorine into the cyclopropyl group has been linked to improved metabolic stability and enhanced receptor affinity, making it a valuable candidate for further research in diabetes treatment .
- Comparative Binding Studies : Preliminary findings suggest that fluorinated compounds exhibit altered interaction profiles compared to their non-fluorinated counterparts, indicating potential for greater therapeutic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-fluorocyclopropyl)methylamine hydrochloride?
- Methodology : The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. Key steps include:
- Cyclopropane formation : Use palladium or copper catalysts under controlled temperatures (e.g., 60–80°C) in solvents like dimethylformamide (DMF) or dichloromethane .
- Methylation : Reaction of the intermediate amine with methyl iodide in the presence of a base (e.g., potassium carbonate) .
- Hydrochloride salt formation : Treatment with hydrochloric acid in anhydrous conditions to precipitate the final product .
- Optimization : Yield and purity are enhanced by inert atmospheres (e.g., nitrogen) and purification via recrystallization or column chromatography .
Q. How is (1-fluorocyclopropyl)methylamine hydrochloride characterized experimentally?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and cyclopropyl protons (e.g., δ 3.2–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (N-H bend) confirm the amine hydrochloride structure .
- Melting Point Analysis : Determines purity (e.g., sharp melting range within 1–2°C) .
- Data Validation : Cross-referencing with computational models (e.g., DFT calculations) resolves ambiguities in spectral assignments .
Q. What role does the fluorine atom play in the compound’s chemical properties?
- Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents and influencing hydrogen-bonding interactions .
- Metabolic Stability : Fluorination reduces susceptibility to oxidative degradation, improving pharmacokinetic profiles in preclinical studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Variables Tested :
- Catalyst Loading : Palladium (0.5–2 mol%) reduces side reactions like over-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclopropane ring closure efficiency .
- Temperature Gradients : Stepwise heating (40°C → 80°C) prevents exothermic runaway reactions .
- Analytical Tools : HPLC-MS monitors reaction progress, identifying intermediates for real-time adjustments .
Q. How do researchers resolve contradictions in reported biological activity data for fluorinated amines?
- Case Study : Discrepancies in receptor binding affinity (e.g., µ-opioid vs. serotonin receptors) may arise from:
- Isomerism : Enantiomeric purity impacts activity (use chiral HPLC to verify) .
- Assay Conditions : Variations in pH or co-solvents (e.g., DMSO) alter ligand-receptor interactions .
- Mitigation : Replicate studies under standardized protocols and validate via orthogonal assays (e.g., SPR vs. radioligand binding) .
Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?
- Approaches :
- DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropane ring .
- Molecular Dynamics : Simulate solvation effects to guide solvent selection for reactions (e.g., acetonitrile vs. THF) .
- Validation : Compare predicted vs. experimental outcomes in small-scale trials (e.g., Suzuki-Miyaura coupling) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
